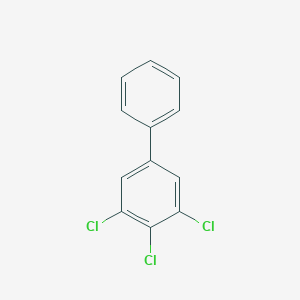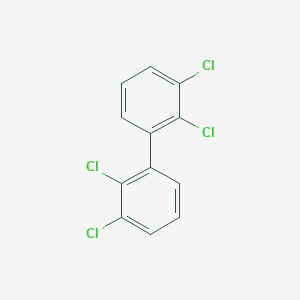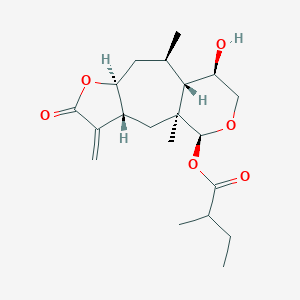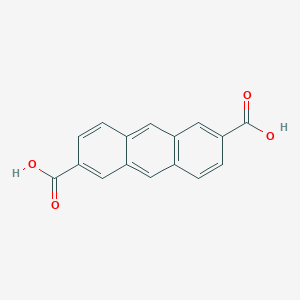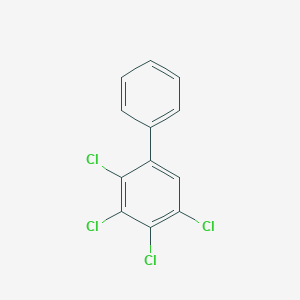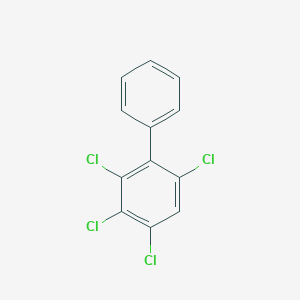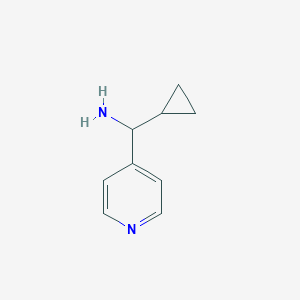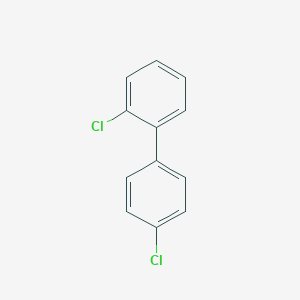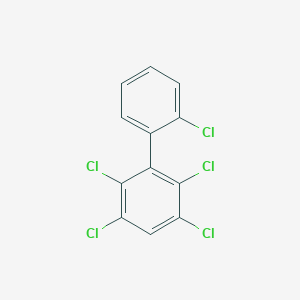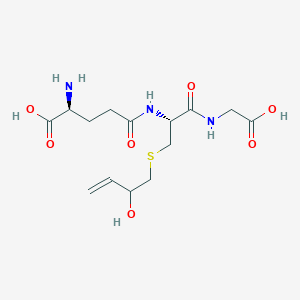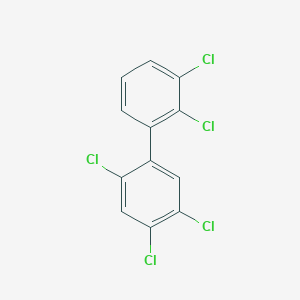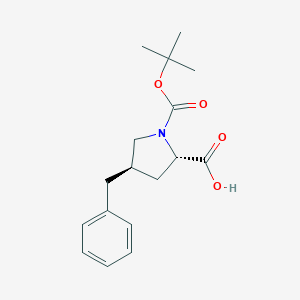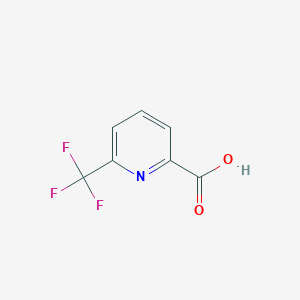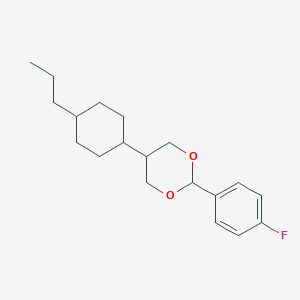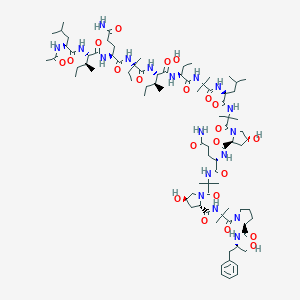
Zervamicin Z-L
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zervamicin Z-L is a cyclic peptide antibiotic that is produced by the bacterium Bacillus brevis. It was first discovered in 1987 and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Zervamicin Z-L works by disrupting the bacterial cell membrane. It binds to the phospholipids in the membrane, causing it to become destabilized and leading to cell death. This mechanism of action makes it a potent antibiotic against a wide range of bacterial species.
Effets Biochimiques Et Physiologiques
Zervamicin Z-L has been found to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the membrane potential, inhibit DNA synthesis, and interfere with protein synthesis. These effects contribute to its antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
Zervamicin Z-L has several advantages for use in lab experiments. It is a potent antibiotic that can be used to selectively kill bacterial cells. It is also relatively stable and can be stored for long periods of time. However, it does have some limitations. It can be expensive to produce and may not be effective against all bacterial species.
Orientations Futures
There are several future directions for research on Zervamicin Z-L. One area of interest is in the development of new antibiotics based on its structure and mechanism of action. Another area of research is in the use of Zervamicin Z-L as a tool for studying bacterial membranes and their role in bacterial physiology. Additionally, there is potential for the use of Zervamicin Z-L in the development of new treatments for bacterial infections.
Méthodes De Synthèse
Zervamicin Z-L can be synthesized through a combination of chemical and enzymatic methods. The chemical synthesis involves the use of various reagents and solvents to form the cyclic peptide structure. The enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond.
Applications De Recherche Scientifique
Zervamicin Z-L has been found to have a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of bacterial membranes. It has also been used in the development of new antibiotics and as a potential treatment for bacterial infections.
Propriétés
Numéro CAS |
135995-68-5 |
|---|---|
Nom du produit |
Zervamicin Z-L |
Formule moléculaire |
C85H140N18O22 |
Poids moléculaire |
1766.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C85H140N18O22/c1-21-46(8)63(93-66(111)56(36-44(4)5)88-49(11)106)73(118)91-55(32-34-62(87)110)68(113)100-85(20,23-3)77(122)95-64(47(9)22-2)74(119)94-65(48(10)105)75(120)99-81(12,13)76(121)92-57(37-45(6)7)69(114)97-84(18,19)79(124)102-41-52(107)39-59(102)71(116)90-54(31-33-61(86)109)67(112)96-83(16,17)80(125)103-42-53(108)40-60(103)72(117)98-82(14,15)78(123)101-35-27-30-58(101)70(115)89-51(43-104)38-50-28-25-24-26-29-50/h24-26,28-29,44-48,51-60,63-65,104-105,107-108H,21-23,27,30-43H2,1-20H3,(H2,86,109)(H2,87,110)(H,88,106)(H,89,115)(H,90,116)(H,91,118)(H,92,121)(H,93,111)(H,94,119)(H,95,122)(H,96,112)(H,97,114)(H,98,117)(H,99,120)(H,100,113)/t46-,47-,48+,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,85+/m0/s1 |
Clé InChI |
INOUEYUMENEDSI-BHDBWSAISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C |
Autres numéros CAS |
135995-68-5 |
Séquence |
LIQXITXLXXQXXXPF |
Synonymes |
Leu(1)-zervamicin zervamicin Z-L zervamicin, Leu(1)- zervamicin, Leucine (1)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



